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Compound of Interest

Compound Name: (-)-Pisatin

CAS No.: 20186-22-5

Cat. No.: B126560 Get Quote

Executive Summary
Pisatin (3-hydroxy-7-methoxy-4',5'-methylenedioxy-6a-hydroxypterocarpan) is the primary

phytoalexin of the garden pea (Pisum sativum).[1][2][3][4] Unlike the majority of leguminous

phytoalexins which belong to the levorotatory (−) series, natural pisatin is unique in its

dextrorotatory (+) optical activity.

Establishing the absolute configuration of (+)-pisatin was historically complex due to Cahn-

Ingold-Prelog (CIP) priority inversions introduced by the C-6a hydroxyl group.[2] This guide

definitively assigns the natural enantiomer as (+)-(6aR, 11aR)-pisatin, details the biosynthetic

logic dictating this stereochemistry, and provides protocols for its isolation and stereochemical

validation.[2]

Structural Fundamentals & Numbering
Pisatin is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic 6H-

benzofuro[3,2-c][1]benzopyran ring system.[2]

The Chiral Centers
The pterocarpan skeleton contains two vicinal chiral centers at the bridgehead carbons: C-6a

and C-11a.[2]
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C-6a: In pisatin, this carbon is quaternary, substituted with a hydroxyl group (-OH).[2] This

distinguishes pisatin from non-hydroxylated pterocarpans like maackiain or medicarpin.[2]

C-11a: This carbon bears a hydrogen atom.[2]

Cis-Fusion Geometry
In naturally occurring pterocarpans, the B and C rings are cis-fused.[2] The substituent at C-6a

(OH in pisatin) and the hydrogen at C-11a are on the same face of the molecule.[2]
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Figure 1: Structural hierarchy of the pisatin molecule highlighting the critical chiral centers.

Absolute Configuration: The (6aR, 11aR)
Assignment
The absolute configuration of natural (+)-pisatin is (6aR, 11aR).[2]

The "Maackiain Paradox" Resolved
Confusion often arises when comparing pisatin to its biosynthetic relative, maackiain.[2][5]

(-)-Maackiain is the most common natural enantiomer in legumes and has the configuration

(6aR, 11aR).[2]

(+)-Pisatin is also (6aR, 11aR).[1][2][4][6]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://en.wikipedia.org/wiki/Pisatin
https://en.wikipedia.org/wiki/Pisatin
https://en.wikipedia.org/wiki/Pisatin
https://en.wikipedia.org/wiki/Pisatin
https://en.wikipedia.org/wiki/Pisatin
https://www.benchchem.com/product/b126560?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Pisatin
https://en.wikipedia.org/wiki/Pisatin
https://www.researchgate.net/publication/7112511_Biosynthesis_of_the_Phytoalexin_Pisatin_Isoflavone_Reduction_and_Further_Metabolism_of_the_Product_Sophorol_by_Extracts_of_Pisum_sativum
https://en.wikipedia.org/wiki/Pisatin
https://pubmed.ncbi.nlm.nih.gov/16504226/
https://en.wikipedia.org/wiki/Pisatin
https://scienceon.kisti.re.kr/srch/selectPORSrchArticle.do?cn=NART14844542
https://www.researchgate.net/publication/7113773_Purification_and_Characterization_of_S-Adenosyl-L-methionine6a-Hydroxymaackiain_3-O-Methyltransferase_from_Pisum_sativum
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Despite sharing the same (R,R) descriptor, they are not stereochemically identical in terms of

backbone folding. They belong to opposite enantiomeric series.[2] This apparent contradiction

is an artifact of the CIP priority rules:

In Maackiain: C-6a is bonded to H. The priority sequence dictates an (R) configuration for the

levorotatory form.[2]

In Pisatin: C-6a is bonded to OH.[1][2][6] The -OH group (Atomic #8) takes higher priority

than the ring oxygen (Atomic #8, but bonded to C) or carbon atoms.[2]

The Switch: The introduction of the 6a-OH group "swaps" the lowest priority substituent (H)

for the highest (OH).[2] Therefore, a backbone with (S,S) geometry (relative to the maackiain

series) will be assigned the (R,R) descriptor in pisatin.

Conclusion:Pisum sativum synthesizes the (6aS, 11aS) backbone (via (+)-maackiain), which

becomes (6aR, 11aR) upon 6a-hydroxylation.[2][4]

Experimental Validation
X-Ray Crystallography: Confirmed the (6aR, 11aR) assignment using the anomalous

dispersion method on the p-bromobenzoate derivative of (+)-pisatin.

Circular Dichroism (CD): (+)-Pisatin exhibits a positive Cotton effect in the 300–340 nm

region (specifically ~309 nm), which is diagnostic for the (6aR, 11aR) configuration in 6a-

hydroxypterocarpans.[2]

Biosynthetic Stereocontrol
The production of (+)-pisatin involves a unique stereochemical pathway in Pisum sativum that

diverges from other legumes.

The Enantiomeric Switch
While most legumes utilize isoflavone reductase (IFR) to produce (-)-3R-isoflavanones en route

to (-)-pterocarpans, pea tissues possess enzymes that process intermediates to yield the (+)-

series.[2]

Precursor: L-Phenylalanine.[2]
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Stereoselective Reduction: The enzyme Isoflavone Reductase (IFR) produces (-)-sophorol

(3R-isoflavanone).[2]

Ring Closure: Pterocarpan synthase converts (-)-sophorol into (+)-maackiain (Configuration:

6aS, 11aS).[2]

Hydroxylation (The Critical Step): The enzyme 6a-hydroxylase introduces the hydroxyl group

at C-6a with retention of configuration.[2]

Substrate: (+)-Maackiain (6aS, 11aS).[2]

Product: (+)-6a-hydroxymaackiain (6aR, 11aR).[2] Note the descriptor flip due to CIP

rules.

Methylation: 3-O-methylation yields (+)-pisatin.[2][6]

Stereochemical Inversion Logic

(-)-Sophorol
(3R-Isoflavanone)

(+)-Maackiain
(6aS, 11aS)

Pterocarpan Synthase
(Ring Closure)

(+)-6a-Hydroxymaackiain
(6aR, 11aR)

6a-Hydroxylase
(Retention of Geometry,

CIP Descriptor Flip)

(+)-Pisatin
(6aR, 11aR)

3-O-Methyltransferase
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Figure 2: Biosynthetic pathway of (+)-pisatin showing the retention of geometry and the

resulting descriptor change.[2]

Analytical Characterization & Protocols
For researchers isolating pisatin, the following parameters are critical for verification.

Physicochemical Properties Table[2]
Parameter Value / Characteristic Notes

IUPAC Name

(6aR,11aR)-3-methoxy-6H-

benzofuro[3,2-c]

[1]benzopyran-6a-ol

Molecular Formula C₁₇H₁₄O₆ MW: 314.29 g/mol

Melting Point 61–62 °C
Crystallized from petroleum

ether

Optical Rotation (c 0.1, EtOH) Highly dextrorotatory

UV Maxima 286 nm, 309 nm
Ratio OD₃₀₉/OD₂₈₆ ≈ 1.47 is a

purity index

CD Spectrum
Positive Cotton Effect (~309

nm)
Diagnostic for (6aR, 11aR)

Protocol: Stereochemical Validation via CD
Objective: Confirm the absolute configuration of a purified pisatin sample.

Sample Preparation:

Dissolve 0.1–0.5 mg of purified pisatin in 1.0 mL of spectroscopic grade Methanol

(MeOH).

Ensure the solution is clear and free of particulate matter.[2]
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Data Acquisition:

Instrument: Circular Dichroism Spectropolarimeter (e.g., Jasco J-1500).[2]

Cell Path Length: 1 mm quartz cuvette.[2]

Scan Range: 200 nm to 400 nm.[2]

Bandwidth: 1 nm; Scanning Speed: 50 nm/min.[2]

Analysis:

Baseline correct using pure MeOH.[2]

Pass Criteria: Observe a strong positive peak (Cotton effect) centered between 300–310

nm.[2]

Fail Criteria: A negative peak in this region indicates the presence of (-)-pisatin (synthetic

or non-natural) or significant contamination with (-)-maackiain.[2]

Biological Implications: Fungal Detoxification[2]
The stereochemistry of pisatin is a specific target for fungal pathogens.[2] The fungus Nectria

haematococca (anamorph Fusarium solani) possesses a cytochrome P450 enzyme, Pisatin

Demethylase (PDA).[2]

Enantioselectivity: PDA is highly specific for (+)-pisatin.[2] It removes the 3-O-methyl group

to form (+)-6a-hydroxymaackiain, which is significantly less toxic to the fungus.[2]

Resistance Mechanism: The ability to detoxify the (6aR, 11aR) enantiomer is a primary

virulence factor for this pathogen on pea plants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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